molecular formula C10H7ClN2O3 B2444138 4-Chloro-8-methoxy-3-nitroquinoline CAS No. 1602939-41-2

4-Chloro-8-methoxy-3-nitroquinoline

Cat. No. B2444138
CAS RN: 1602939-41-2
M. Wt: 238.63
InChI Key: KHBORCAUOJGAQM-UHFFFAOYSA-N
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Description

4-Chloro-8-methoxy-3-nitroquinoline (CMNQ) is a heterocyclic organic compound that has gained significant attention in the field of medicinal chemistry due to its promising biological activities. It belongs to the class of quinolines and has a nitro group at position 3, a methoxy group at position 8, and a chlorine atom at position 4. CMNQ has been synthesized by several methods and has been extensively studied for its potential applications in various scientific research areas.

Scientific Research Applications

Synthesis and Chemical Properties

  • Synthesis Methods : The synthesis of 4-Chloro-8-methoxy-3-nitroquinoline has been achieved using various starting materials like 4-methoxyaniline, undergoing processes like cyclization, nitration, and chlorination, which are suitable for large-scale production with high yields (Zhao, Lei, & Guo, 2017).
  • Chemical Reactions and Derivatives : This compound undergoes reactions with dimethylamine solution in alcohol, resulting in aminodehalogenation products and nucleophilic substitution of methoxy groups. Such reactions lead to the production of quinoline proton sponges, indicating potential for creating diverse chemical derivatives (Dyablo et al., 2015).

Potential Applications in Material Science

  • Corrosion Inhibition : Schiff base compounds derived from quinoline structures, which can be related to this compound, have shown effectiveness in inhibiting corrosion of mild steel in acidic environments. This suggests a potential application of derivatives of this compound in materials science, especially in corrosion protection (Khan et al., 2017).

Applications in Crystallography and Structural Analysis

  • Crystal and Molecular Structure Studies : Investigations have been conducted on the crystal structure of compounds similar to this compound, providing insights into molecular interactions and structural characteristics. Such studies are crucial for understanding the physical properties of these compounds and their potential applications in various fields (Gotoh & Ishida, 2019).

properties

IUPAC Name

4-chloro-8-methoxy-3-nitroquinoline
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H7ClN2O3/c1-16-8-4-2-3-6-9(11)7(13(14)15)5-12-10(6)8/h2-5H,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KHBORCAUOJGAQM-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=CC2=C(C(=CN=C21)[N+](=O)[O-])Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H7ClN2O3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

238.63 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS RN

1602939-41-2
Record name 4-chloro-8-methoxy-3-nitroquinoline
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